molecular formula C9H9ClO B11916446 (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol

(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11916446
M. Wt: 168.62 g/mol
InChI Key: SKUCQUAQEKVSAQ-DTWKUNHWSA-N
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Description

(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes a chlorine atom and a hydroxyl group attached to an indane ring system. This compound is notable for its stereochemistry, which can influence its reactivity and interactions in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity compound. The starting materials are typically inexpensive and readily available, making the process cost-effective .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone, while reduction can produce a fully saturated indane derivative .

Scientific Research Applications

(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but with a bromine atom instead of chlorine.

    (1R,2S)-2-Fluoro-2,3-dihydro-1H-inden-1-ol: Contains a fluorine atom in place of chlorine.

    (1R,2S)-2-Iodo-2,3-dihydro-1H-inden-1-ol: Features an iodine atom instead of chlorine

Uniqueness

(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and interactions. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

(1R,2S)-2-chloro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1

InChI Key

SKUCQUAQEKVSAQ-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)O)Cl

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)Cl

Origin of Product

United States

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